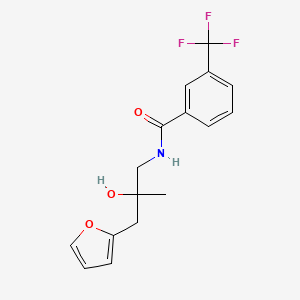

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3/c1-15(22,9-13-6-3-7-23-13)10-20-14(21)11-4-2-5-12(8-11)16(17,18)19/h2-8,22H,9-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAZSEPOYKPYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of N-(3-(Furan-2-yl)-2-Hydroxy-2-Methylpropyl)-3-(Trifluoromethyl)Benzamide

The target molecule can be dissected into two primary components:

- 3-(Trifluoromethyl)benzoyl group : Derived from 3-(trifluoromethyl)benzoic acid, this electrophilic fragment undergoes activation for amide bond formation.

- 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine : A furan-substituted amino alcohol serving as the nucleophilic partner in the amidation step.

Key challenges include the steric hindrance posed by the 2-hydroxy-2-methylpropyl moiety and the sensitivity of the furan ring to acidic or oxidative conditions.

Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine

Alternative Route via Epoxide Ring-Opening

An epoxide intermediate, synthesized from furan-2-ylmethyl glycidyl ether, reacts with ammonia under aqueous conditions to form the amino alcohol:

$$

\text{Epoxide} + \text{NH}3 \xrightarrow{\text{H}2\text{O}} \text{3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine}

$$

Advantages :

Activation of 3-(Trifluoromethyl)Benzoic Acid

Acid Chloride Formation

Treatment of 3-(trifluoromethyl)benzoic acid with thionyl chloride generates the corresponding acid chloride, which is highly reactive but moisture-sensitive:

$$

\text{3-(CF₃)C₆H₄COOH} \xrightarrow{\text{SOCl}_2} \text{3-(CF₃)C₆H₄COCl}

$$

Challenges :

Amidation of 3-(Trifluoromethyl)Benzoyl Derivatives with 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine

Base-Catalyzed Amidation

Using 10 mol% BEMP in acetonitrile at 40°C, the amino alcohol reacts with the activated benzoyl species to form the target amide:

$$

\text{3-(CF₃)C₆H₄COCl} + \text{Amino alcohol} \xrightarrow{\text{BEMP, MeCN}} \text{this compound}

$$

Table 2: Amidation Yield Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| BEMP | MeCN | 40 | 15 | 88 |

| DMAP | THF | 25 | 24 | 62 |

Mechanistic Note : BEMP deprotonates the amino alcohol, enhancing its nucleophilicity for attack on the acyl electrophile.

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring, hydroxy group, and trifluoromethyl group could all contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and their implications on biological activity:

Key Findings from Comparative Studies

Role of the Trifluoromethyl Group: The 3-trifluoromethyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs (e.g., simple benzamides) . Compounds with trifluoromethyl at the 2-position (e.g., N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide) exhibit altered binding modes due to positional isomerism .

Impact of the Hydroxyl Group: The 2-hydroxy-2-methylpropyl chain improves aqueous solubility and enables hydrogen-bonding interactions, a feature absent in analogs like N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide .

Furan vs. Other Heterocycles :

- The furan ring’s oxygen atom facilitates weaker dipole interactions compared to thiophene’s sulfur but offers better biocompatibility and reduced toxicity .

- Replacement with phenyl groups (e.g., N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide) eliminates heterocyclic aromaticity, reducing target specificity .

Lipophilicity-Solubility Balance: The target compound achieves a balance between lipophilicity (trifluoromethyl, furan) and solubility (hydroxyl), whereas cyano or morpholine-containing analogs skew this balance .

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide is a novel compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 327.30 g/mol

- CAS Number : 1798621-26-7

The compound features a furan ring, a hydroxy group, and a trifluoromethyl group, which contribute to its unique biological activity. The structural configuration allows for specific interactions with biological targets.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in cancer cell proliferation and survival.

- Receptor Modulation : It interacts with specific receptors, potentially modulating signaling pathways that control cell growth and apoptosis.

- Oxidative Stress Response : The hydroxy group may play a role in reducing oxidative stress within cells, contributing to its protective effects against cellular damage.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity:

- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to reduce the production of pro-inflammatory cytokines in macrophage models.

Neuroprotective Effects

Preliminary research suggests that this compound may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies

-

Breast Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer therapeutic.

- Findings : Significant apoptosis was noted at higher concentrations (≥20 µM), with activation of caspase pathways observed through Western blot analysis.

- Inflammation Model : In an LPS-induced inflammation model in mice, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its effectiveness in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the key functional groups in N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide, and how do they influence its chemical reactivity?

- Answer: The compound contains:

- A trifluoromethyl group (–CF₃), which enhances lipophilicity and metabolic stability .

- A furan ring , contributing to π-π stacking interactions in biological systems .

- A hydroxy group (–OH) at the 2-methylpropyl chain, enabling hydrogen bonding and potential derivatization (e.g., esterification) .

- A benzamide core , facilitating interactions with enzymes or receptors via hydrogen bonding .

- Methodological Insight: Use computational tools (e.g., Gaussian for electrostatic potential mapping) to predict reactive sites. Validate via nucleophilic substitution assays .

Q. What are common synthetic strategies for preparing this compound, and what purification techniques are recommended?

- Answer:

- Step 1: Condensation of 3-(trifluoromethyl)benzoyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine under basic conditions (e.g., K₂CO₃ in THF) .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

- Yield Optimization: Control reaction temperature (0–25°C) to minimize side reactions (e.g., racemization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

- Answer:

- Comparative SAR Analysis: Test analogs with modified substituents (e.g., replacing –CF₃ with –CN) to isolate the impact of specific groups .

- Data Normalization: Use standardized assays (e.g., IC₅₀ in enzyme inhibition studies) across labs to reduce variability .

- Computational Modeling: Perform molecular dynamics simulations to assess binding affinity differences (e.g., AutoDock Vina) .

Q. What experimental approaches optimize reaction conditions for scaling up synthesis while maintaining enantiomeric purity?

- Answer:

- Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) .

- Enantiomeric Control: Employ chiral HPLC or circular dichroism (CD) to monitor stereochemistry during amide bond formation .

- In Situ Monitoring: Utilize FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How does the trifluoromethyl group influence the compound’s mechanism of action in biological systems?

- Answer:

- Electron-Withdrawing Effect: –CF₃ increases electrophilicity of the benzamide carbonyl, enhancing interactions with nucleophilic residues (e.g., serine in proteases) .

- Metabolic Resistance: The group reduces oxidative metabolism, confirmed via cytochrome P450 inhibition assays .

- Validation: Compare metabolic stability of –CF₃ vs. –CH₃ analogs using liver microsome assays .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- Answer:

- X-Ray Crystallography: Resolve 3D conformation of the hydroxy-2-methylpropyl chain (e.g., Mercury CSD software for packing analysis) .

- 2D NMR (¹H-¹³C HSQC): Assign stereochemistry and confirm furan ring orientation .

- High-Resolution Mass Spectrometry (HRMS): Detect trace impurities (<0.1%) from side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.